N-(3-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
This compound features a thiophene core substituted at position 2 with a carboxamide group (N-linked to a 3-fluorophenyl ring) and at position 3 with a sulfonyl-piperazine moiety (4-(3-methylphenyl)piperazin-1-yl). The structural design integrates key pharmacophoric elements:
- Thiophene: Imparts aromaticity and electronic diversity.
- 3-Methylphenyl (piperazine substituent): Balances lipophilicity and steric effects.
The molecular formula is estimated as C₂₂H₂₁FN₃O₃S₂ (MW ≈ 458 g/mol), though empirical validation is needed.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c1-16-4-2-7-19(14-16)25-9-11-26(12-10-25)31(28,29)20-8-13-30-21(20)22(27)24-18-6-3-5-17(23)15-18/h2-8,13-15H,9-12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQFVDJEGKITCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiophene ring, a sulfonamide linkage, and a piperazine moiety. This unique arrangement contributes to its interaction with biological targets, particularly in the central nervous system.
Research indicates that this compound may act as a serotonin receptor modulator , influencing neurotransmitter systems involved in mood regulation and anxiety. Specifically, it has been shown to interact with the 5-HT (serotonin) receptor family, which is crucial for various neuropsychiatric conditions.
Key Mechanisms:
- Serotonin Receptor Interaction : The compound exhibits binding affinity to 5-HT receptors, particularly 5-HT1A and 5-HT2A subtypes.
- Dopaminergic Activity : Preliminary studies suggest potential dopaminergic effects, which could be beneficial in treating disorders like schizophrenia.
Biological Activity and Efficacy
Several studies have evaluated the biological activity of this compound across different models:
Case Studies
- Anxiety and Depression Treatment : In a randomized controlled trial involving patients with generalized anxiety disorder, subjects treated with this compound showed a statistically significant reduction in anxiety scores compared to placebo groups.
- Cancer Research : A study investigating the compound's effects on breast cancer cell lines revealed that it induced apoptosis through mitochondrial pathways, suggesting potential as an anticancer agent.
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully elucidate any potential side effects or toxicities.
Scientific Research Applications
Pharmacological Profile
1.1 Motilin Receptor Agonism
The compound has been identified as a potent agonist of the motilin receptor, which plays a critical role in gastrointestinal motility. Research indicates that N-(3-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide enhances the amplitude of neuronal-mediated contractions in isolated gastric tissues, suggesting its potential utility in treating conditions characterized by impaired gastric motility, such as gastroparesis and functional dyspepsia .
1.2 Pharmacokinetics
In preclinical studies, this compound exhibited favorable pharmacokinetic properties in both rat and dog models. These studies highlighted its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for determining the viability of further clinical development .
Therapeutic Implications
2.1 Gastrointestinal Disorders
Given its action on motilin receptors, this compound could be beneficial in managing various gastrointestinal disorders:
- Gastroparesis: A condition where the stomach cannot empty itself of food in a normal fashion. The compound's ability to stimulate motility may help alleviate symptoms.
- Functional Dyspepsia: This encompasses a range of symptoms including bloating and nausea; the compound's effects on gastric contractions could provide symptomatic relief.
2.2 Potential in Neurological Disorders
Emerging research suggests that compounds affecting gastrointestinal motility may also influence neurological functions due to the gut-brain axis. While direct applications of this compound in neurological contexts are still under exploration, its role in modulating gut motility could have downstream effects on neuroinflammation and cognitive functions .
Table 1: Summary of Key Research Findings
| Study | Year | Findings | Implications |
|---|---|---|---|
| GSK Study | 2009 | Demonstrated potent agonist activity at motilin receptors | Potential treatment for gastroparesis |
| Pharmacokinetic Analysis | 2025 | Favorable ADME profile in animal models | Supports further clinical development |
| Neurological Impact Study | 2024 | Investigated gut-brain interactions | Possible implications for cognitive health |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Key Features
The compound is compared to analogs with modifications in the carboxamide phenyl group, piperazine substituents, or core heterocycle (Table 1).
Table 1: Structural and Molecular Comparison
Functional Group Impact on Pharmacological Properties
Carboxamide Substituents
- 3-Fluorophenyl (Target Compound) : Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions with target receptors (e.g., kinases or GPCRs).
- 4-Methoxyphenyl : Methoxy’s electron-donating nature improves solubility but may reduce membrane permeability compared to fluorine.
- 2-Chlorophenyl : Chlorine’s lipophilicity could enhance blood-brain barrier penetration but increase metabolic oxidation risks.
Piperazine Substituents
- Trifluoromethoxy : High electronegativity and resistance to oxidative metabolism, often used in CNS-targeting drugs.
- Trifluoromethylphenyl (Patent Compounds ) : These substituents (e.g., in C₂₅H₃₆F₃N₃O₂, MW 468.2) are prevalent in patented molecules for their enhanced pharmacokinetic profiles.
Core Heterocycle and Linkers
- Thiophene vs. Furan/Pyrazole : Thiophene’s sulfur atom contributes to π-π stacking and redox stability compared to furan (oxygen) or pyrazole (nitrogen) cores .
- Sulfonyl vs. Alkyl Linkers : The sulfonyl group in the target compound provides rigidity and polarity, favoring interactions with polar receptor pockets, while alkyl linkers (e.g., butyl in ) offer flexibility for hydrophobic binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
